molecular formula C5H6BrNOS B2751779 (2-Bromo-4-methylthiazol-5-yl)methanol CAS No. 933782-03-7

(2-Bromo-4-methylthiazol-5-yl)methanol

Cat. No. B2751779
M. Wt: 208.07
InChI Key: XLVPVZKGRKXLIA-UHFFFAOYSA-N
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Patent
US07709481B2

Procedure details

sodium borohydride (1.2 g, 31.2 mmol) is carefully added to a solution of 2-Bromo-4-methyl-thiazole-5-carboxylic acid ethyl ester (3.6 g, 15.6 mmol) in ethanol (100 mL) and water (1 mL) and stirred at room temperature for twelve hours. The solvent is carefully removed under reduced pressure, the residue is taken up in ethylacetate and washed with water. The organic phase is separated and dried over MgSO4. The organic solvent is removed under reduced pressure to give 3.2 g of (2-Bromo-4-methyl-thiazol-5-yl)-methanol, which was used without further purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C([O:5][C:6]([C:8]1[S:12][C:11]([Br:13])=[N:10][C:9]=1[CH3:14])=O)C>C(O)C.O>[Br:13][C:11]1[S:12][C:8]([CH2:6][OH:5])=[C:9]([CH3:14])[N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(S1)Br)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for twelve hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is carefully removed under reduced pressure
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The organic solvent is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC(=C(N1)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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